molecular formula C7H14N2O3 B13064691 Ethyl 2-(3-aminopropanamido)acetate

Ethyl 2-(3-aminopropanamido)acetate

Cat. No.: B13064691
M. Wt: 174.20 g/mol
InChI Key: UIXWUZRNEUSGNK-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminopropanamido)acetate is an organic compound with the molecular formula C₇H₁₄N₂O₃ It is a derivative of amino acids and esters, characterized by the presence of an ethyl ester group and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-aminopropanamido)acetate typically involves the reaction of ethyl chloroacetate with 3-aminopropanoic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 3-aminopropanoic acid attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-aminopropanamido)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It may also interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-(3-aminopropanamido)acetate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactivity, and applications can help researchers harness its full potential for innovative solutions and advancements.

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

ethyl 2-(3-aminopropanoylamino)acetate

InChI

InChI=1S/C7H14N2O3/c1-2-12-7(11)5-9-6(10)3-4-8/h2-5,8H2,1H3,(H,9,10)

InChI Key

UIXWUZRNEUSGNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CCN

Origin of Product

United States

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